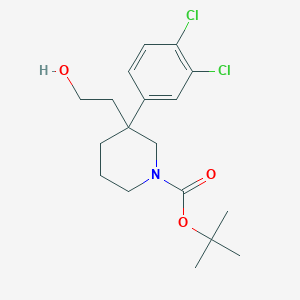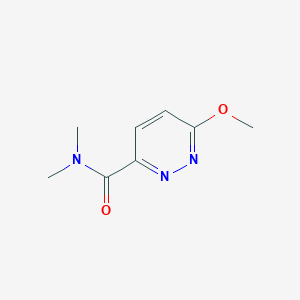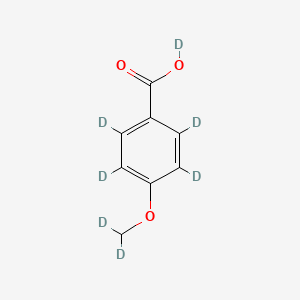
Emtricitabine Glycosamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Emtricitabine Glycosamine is a compound that combines the antiviral properties of Emtricitabine with the structural benefits of Glycosamine. Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment and prevention of HIV and hepatitis B . Glycosamine, on the other hand, is a naturally occurring amino sugar that plays a crucial role in the biosynthesis of glycoproteins and glycosaminoglycans .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Emtricitabine Glycosamine involves multiple steps, starting with the preparation of Emtricitabine. Emtricitabine is synthesized through a series of chemical reactions involving fluorination, cyclization, and phosphorylation . The Glycosamine component is typically derived from chitin or glucose through hydrolysis and subsequent amination . The final step involves the conjugation of Emtricitabine with Glycosamine under controlled conditions, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product . The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
化学反応の分析
Types of Reactions
Emtricitabine Glycosamine undergoes various chemical reactions, including:
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDC, NHS.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its antiviral and pharmacokinetic properties .
科学的研究の応用
Emtricitabine Glycosamine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with enzymes.
Biology: Investigated for its role in cellular metabolism and its effects on glycoprotein synthesis.
Medicine: Primarily used in the treatment and prevention of HIV and hepatitis B.
作用機序
Emtricitabine Glycosamine exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV and hepatitis B viruses . The Glycosamine component enhances the bioavailability and stability of Emtricitabine, allowing for more effective viral suppression . The compound is phosphorylated intracellularly to form Emtricitabine 5’-triphosphate, which competes with deoxycytidine 5’-triphosphate for incorporation into viral DNA, leading to chain termination .
類似化合物との比較
Similar Compounds
Lamivudine: Another NRTI used in the treatment of HIV and hepatitis B.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine for HIV treatment.
Zidovudine: An older NRTI with a similar mechanism of action.
Uniqueness
Emtricitabine Glycosamine stands out due to its enhanced bioavailability and stability, attributed to the Glycosamine component . This makes it more effective in lower doses compared to similar compounds .
特性
分子式 |
C20H30FN3O13S |
|---|---|
分子量 |
571.5 g/mol |
IUPAC名 |
4-[[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C20H30FN3O13S/c21-6-1-24(9-5-38-10(4-27)36-9)20(33)23-17(6)22-18-14(31)13(30)16(8(3-26)34-18)37-19-15(32)12(29)11(28)7(2-25)35-19/h1,7-16,18-19,25-32H,2-5H2,(H,22,23,33) |
InChIキー |
PVWPATKYBSBQIS-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)NC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


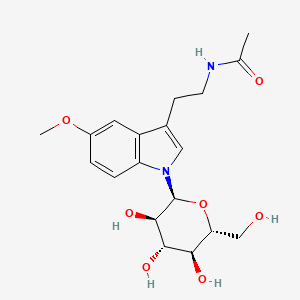
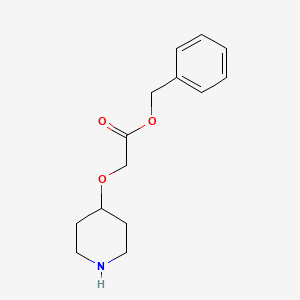

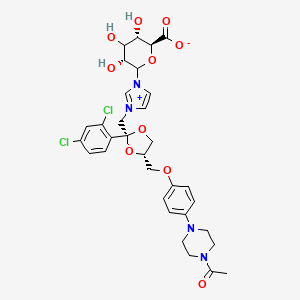
![7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B13855653.png)

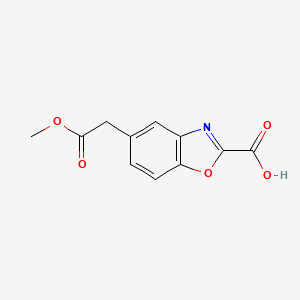
![1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13855666.png)


![Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate](/img/structure/B13855681.png)
